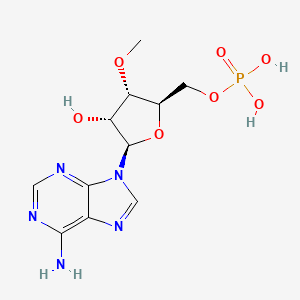

3'-O-Methyladenosine 5'-(dihydrogen phosphate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms. This compound is significant in various biochemical processes and has numerous applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:

Formation of the purine base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simpler organic molecules.

Glycosylation: The purine base is then glycosylated with a sugar moiety, specifically a tetrahydrofuran derivative, under acidic or basic conditions to form the nucleoside.

Phosphorylation: The nucleoside is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Plays a role in the study of nucleic acids and their functions.

Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors involved in nucleic acid metabolism.

Pathways: It influences pathways related to DNA and RNA synthesis, repair, and regulation.

Comparison with Similar Compounds

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its specific structure and functional groups. Similar compounds include:

Adenosine monophosphate (AMP): A nucleotide involved in energy transfer.

Guanosine monophosphate (GMP): Another nucleotide with roles in cellular signaling.

Cytidine monophosphate (CMP): A nucleotide important for RNA synthesis.

These compounds share structural similarities but differ in their specific purine or pyrimidine bases and functional groups, leading to distinct biological roles and applications.

Biological Activity

3'-O-Methyladenosine 5'-(dihydrogen phosphate) (3'-O-MeA) is a modified nucleoside that plays a significant role in RNA metabolism and modification. Its unique methylation at the 3' position of the ribose sugar distinguishes it from other adenosine derivatives, influencing its biological activity and interactions with various biomolecules. This article explores the biological activities, mechanisms of action, and potential applications of 3'-O-MeA, drawing on diverse research findings.

- Molecular Formula : C₁₃H₁₈N₅O₇P

- Molecular Weight : Approximately 361.248 g/mol

Biological Activities

3'-O-Methyladenosine exhibits several biological activities that are crucial for cellular functions:

- RNA Modification : It participates in the methylation of RNA, which can affect RNA stability, splicing, and translation efficiency.

- Protein Interactions : The compound interacts with various proteins involved in RNA metabolism, influencing processes such as transcription and translation.

- Cell Signaling : It may play a role in cellular signaling pathways by modulating the activity of specific kinases and phosphatases.

The mechanisms through which 3'-O-MeA exerts its biological effects include:

- Binding Affinity : The methyl group enhances binding affinity to RNA-binding proteins, facilitating the assembly of ribonucleoprotein complexes.

- Stabilization of RNA Structures : Methylation at the 3' position contributes to the structural stability of RNA molecules, which is vital for their function in cellular processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3'-O-MeA, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Adenosine 5'-monophosphate | Basic structure without methylation | Precursor for ATP synthesis |

| 2'-O-Methyladenosine 5'-(dihydrogen phosphate) | Methylation at the 2' position | Influences mRNA stability and splicing |

| N3-methylcytidine 5'-monophosphate | Methylation at the N3 position of cytidine | Involved in epitranscriptomics |

| 2-Methyladenosine 5'-(dihydrogen phosphate) | Methylation at the 2-position of adenine | Affects RNA structure and function |

The distinct biological functions of 3'-O-MeA arise from its specific methylation pattern, which influences its interactions with proteins compared to other similar compounds .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of 3'-O-MeA:

- Study on RNA Stability : Research indicated that methylation at the 3' position significantly enhances the stability of mRNA transcripts against degradation by exonucleases. This stability is crucial for maintaining adequate levels of protein synthesis in cells .

- Protein Interaction Studies : Investigations into how 3'-O-MeA interacts with specific RNA-binding proteins revealed that it modulates their affinity for target RNAs, thereby influencing gene expression profiles .

- Therapeutic Applications : There is ongoing research into utilizing 3'-O-MeA as a potential therapeutic agent in diseases where RNA metabolism is disrupted, such as certain cancers and neurodegenerative disorders .

Properties

CAS No. |

60091-04-5 |

|---|---|

Molecular Formula |

C11H16N5O7P |

Molecular Weight |

361.25 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H16N5O7P/c1-21-8-5(2-22-24(18,19)20)23-11(7(8)17)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

RUDAEXXULRVEOW-IOSLPCCCSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |

Canonical SMILES |

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.